molecular formula C10H10O5 B8323631 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid

8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid

Cat. No.: B8323631
M. Wt: 210.18 g/mol
InChI Key: PWJRPWPPVFPUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is an organic compound with the molecular formula C10H10O5 It is characterized by a benzodioxine ring structure with a methoxy group at the 8th position and a carboxylic acid group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzoic acid with methanol in the presence of a catalyst to form the methoxy derivative. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an aldehyde or alcohol.

    Substitution: The hydrogen atoms on the benzodioxine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 8-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid, while reduction can produce 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-aldehyde.

Scientific Research Applications

8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic Acid
  • Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
  • 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid

Comparison: Compared to similar compounds, 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is unique due to the position of its functional groups, which can significantly influence its reactivity and interactions. The presence of the methoxy group at the 8th position and the carboxylic acid group at the 5th position provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid

InChI

InChI=1S/C10H10O5/c1-13-7-3-2-6(10(11)12)8-9(7)15-5-4-14-8/h2-3H,4-5H2,1H3,(H,11,12)

InChI Key

PWJRPWPPVFPUQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)O)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

171.5 g of 2,3-dihydroxy-4-methoxy benzoic acid, 515 cm3 of alcohol, 280 cm3 of soda lye and 175 g of ethylene bromide were introduced into a balloon blask provided with an agitator, a thermometer and an inlet pipe for nitrogen. The mixture was heated under reflux and then cooled and poured into 2.8 liters of water. The solution was filtered and treated with 85 cm3 of concentrated hydrochloric acid. The preciptate was dried off, washed and dried. After recrystallization in dimethylformamide, 110 g of 8-methoxy-1,4-benzodioxane-5-carboxylic acid were obtained (M.P.: 224°-226° C.; yield: 57%).
Quantity
171.5 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
515 mL
Type
reactant
Reaction Step One
Quantity
175 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 L
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.